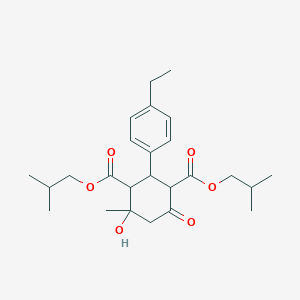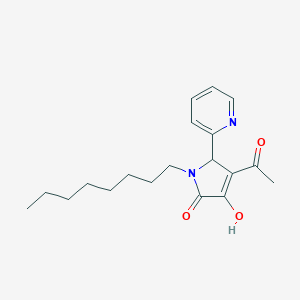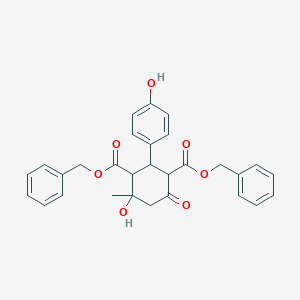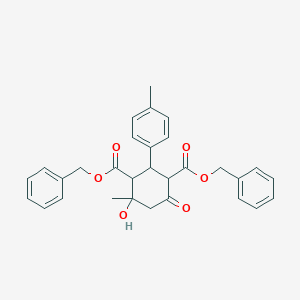
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the class of esters, which are widely used in the pharmaceutical industry as drug delivery agents, and in the production of various plastics, fibers, and resins.
Scientific Research Applications
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has potential applications in various fields such as drug delivery, polymer science, and materials science. In drug delivery, this compound can be used as a carrier to deliver drugs to specific target sites in the body, thereby reducing the side effects of the drug. In polymer science, this compound can be used as a building block to synthesize various polymers with desirable properties such as biocompatibility, biodegradability, and mechanical strength. In materials science, this compound can be used as a precursor to synthesize various materials such as nanoparticles, thin films, and coatings with desirable properties such as conductivity, optical transparency, and catalytic activity.
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not well understood, but it is believed to involve the interaction of the compound with cell membranes and proteins. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. In vivo studies have shown that the compound can reduce the severity of arthritis, improve cognitive function, and protect against liver damage.
Advantages and Limitations for Lab Experiments
The advantages of using Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One direction is to explore the potential of this compound as a drug delivery agent for various diseases such as cancer, arthritis, and neurodegenerative disorders. Another direction is to investigate the mechanism of action of this compound and its interaction with cell membranes and proteins. Additionally, future research can focus on synthesizing new derivatives of this compound with improved properties such as solubility, bioavailability, and efficacy.
Synthesis Methods
The synthesis of Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction of 4-ethylphenol, 2-methyl-2-propyl-1,3-propanediol, and 4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxylic acid in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure, and the product is purified using various techniques such as chromatography, distillation, or crystallization.
properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H36O6/c1-7-17-8-10-18(11-9-17)20-21(23(27)30-13-15(2)3)19(26)12-25(6,29)22(20)24(28)31-14-16(4)5/h8-11,15-16,20-22,29H,7,12-14H2,1-6H3 |
InChI Key |
FORVXNHYHDOKPJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC(C)C)(C)O)C(=O)OCC(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC(C)C)(C)O)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)
![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)



![Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B282356.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282357.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282358.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282360.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)